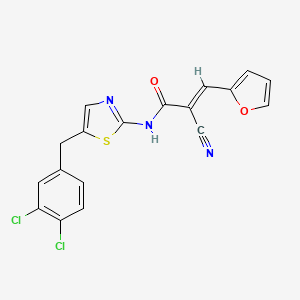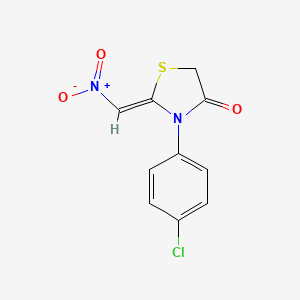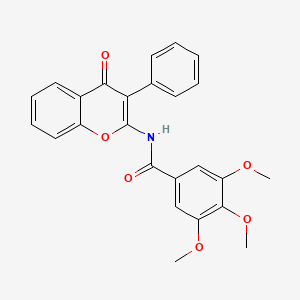
3,4,5-triméthoxy-N-(4-oxo-3-phényl-4H-chromén-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a complex organic compound that features a trimethoxyphenyl group, a chromenone moiety, and a benzamide linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Applications De Recherche Scientifique
Activité anticancéreuse
Une série de nouveaux dérivés de 3,4,5-triméthoxycinnamamide liés au 1,2,3-triazole ont été préparés et criblés pour leur activité anticancéreuse in vitro contre les lignées cellulaires MCF-7 et A549 . La plupart des composés testés ont montré une activité marquée contre les deux lignées cellulaires cancéreuses .
Analyse de la structure cristalline
La structure cristalline du 3,4,5-triméthoxy-N-(4-(4-méthoxyphényl)-6-phénylpyridin-2-yl)benzamide a été étudiée . Le composé cristallise dans le groupe d'espace monoclinique P2 1 /c avec a = 13,448 (3) Å, b = 18,975 (4) Å, c = 19,670 (4) Å, β = 105,63 (1)°, V = 4833,8 Å 3, Z = 4 .
Évaluation antimicrobienne
Des dérivés de 3,4,5-triméthoxycinnamamide ont été synthétisés et caractérisés pour leurs propriétés antimicrobiennes .
Évaluation de la viabilité cellulaire
Le test MTT, une méthode pour évaluer la viabilité cellulaire en fonction du potentiel redox, a été utilisé pour tester l'activité du 3,4,5-triméthoxy-N-(4-oxo-3-phényl-4H-chromén-2-yl)benzamide . Les cellules respirant activement convertissent le MTT hydrosoluble en formazan violet insoluble .
Traitement de l'anxiété
Le test du labyrinthe en croix surélevé (EPM), un modèle de rongeurs adapté à l'anxiété, a été utilisé pour découvrir de nouveaux agents anxiolytiques et étudier les bases psychologiques et neurochimiques de l'anxiété . Des dérivés de 3,4,5-triméthoxycinnamamide ont été utilisés dans ce contexte .
Amélioration du stress
Des dérivés de 3,4,5-triméthoxycinnamamide ont été étudiés pour leur potentiel à améliorer le stress .
Mécanisme D'action
Target of Action
The primary targets of 3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play critical roles in cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth, respectively .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical changes. For instance, it inhibits the polymerization of tubulin, a crucial process in cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation , affecting signal transduction pathways.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby halting cell division . Its inhibition of Hsp90 can lead to the degradation of client proteins, affecting multiple signaling pathways . The compound’s inhibition of TrxR disrupts the cellular redox balance, leading to oxidative stress .
Pharmacokinetics
The compound’s molecular weight (37040) and structure suggest that it may have good bioavailability .
Result of Action
The compound’s action results in a variety of cellular effects. For example, it can trigger caspase activation, leading to programmed cell death or apoptosis . It also inhibits Taq polymerase and telomerase, affecting DNA replication and cell aging .
Analyse Biochimique
Biochemical Properties
The 3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide has been found to interact with several enzymes and proteins. For instance, TMP derivatives have been shown to inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . The nature of these interactions is often inhibitory, leading to decreased activity of the targeted enzyme or protein .
Cellular Effects
In terms of cellular effects, 3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide has been found to influence cell function in several ways. For example, TMP derivatives have been associated with anti-cancer effects by effectively inhibiting key proteins involved in cell proliferation and survival . Additionally, these compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
Molecular Mechanism
At the molecular level, 3,4,5-trimethoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide exerts its effects through various mechanisms. For instance, TMP derivatives have been found to inhibit tubulin polymerization, a critical process in cell division . This inhibition is achieved through the binding of the TMP group to the colchicine binding site of the αβ-tubulin heterodimer .
Temporal Effects in Laboratory Settings
Tmp derivatives have been associated with long-term anti-cancer effects, suggesting that they may have stable and lasting impacts on cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-(4-oxo-3-phenylchromen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6/c1-29-19-13-16(14-20(30-2)23(19)31-3)24(28)26-25-21(15-9-5-4-6-10-15)22(27)17-11-7-8-12-18(17)32-25/h4-14H,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSITTNUAADFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
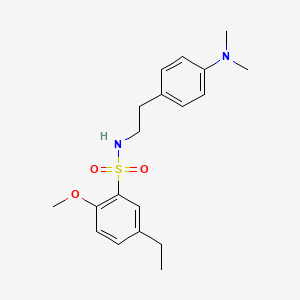
![2-[3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2484479.png)
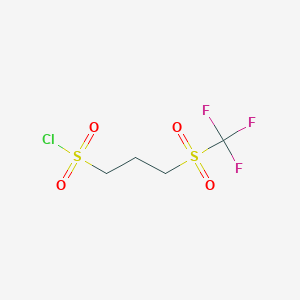
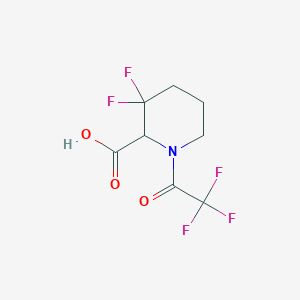
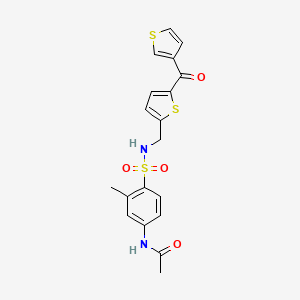
![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2484488.png)
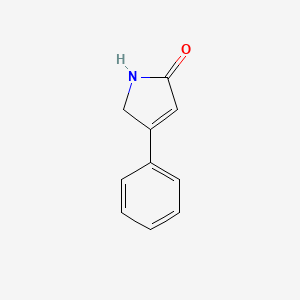
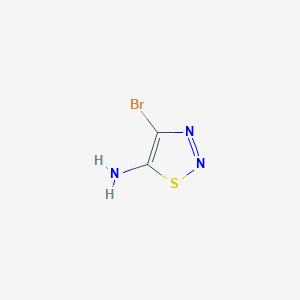
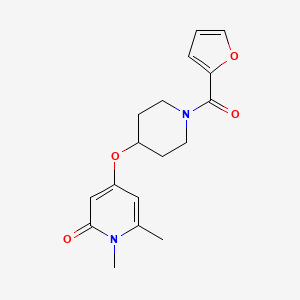
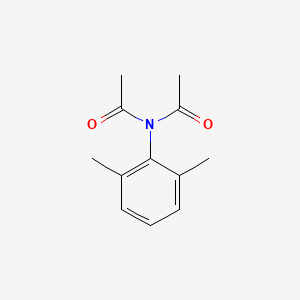
![6-[(4-chlorophenyl)methyl]-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2484495.png)
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2484496.png)
